

Discovery and history of the beta-blocker LK 204-545

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LK 204-545

Cat. No.: B1674909

Get Quote

Discovery and Initial Screening

The development of **LK 204-545** was initiated in 1972 by the pharmaceutical company "Kyorin Pharmaceuticals" under a program aimed at identifying novel cardioselective beta-blockers. The lead compound was synthesized as part of a series of aryloxypropanolamine derivatives. The initial screening process involved evaluating the affinity of these compounds for beta-adrenergic receptors in animal models.

Experimental Protocol: Radioligand Binding Assay

A key experiment to determine the receptor binding affinity of **LK 204-545** was the competitive radioligand binding assay.

- Objective: To determine the equilibrium dissociation constant (Ki) of LK 204-545 for β1 and β2 adrenergic receptors.
- Materials:
 - Membrane preparations from guinea pig heart (rich in β1 receptors) and guinea pig lung (rich in β2 receptors).
 - Radioligand: [3H]-dihydroalprenolol (a non-selective beta-blocker).
 - Unlabeled LK 204-545 at varying concentrations.



- o Incubation buffer (75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4).
- Scintillation fluid.

Procedure:

- Membrane preparations were incubated with a fixed concentration of [3H]dihydroalprenolol and varying concentrations of LK 204-545.
- The mixture was incubated at 37°C for 60 minutes to allow binding to reach equilibrium.
- The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
- The filters were washed with ice-cold incubation buffer to remove non-specifically bound radioligand.
- The radioactivity retained on the filters was quantified using liquid scintillation counting.
- The concentration of LK 204-545 that inhibited 50% of the specific binding of the radioligand (IC50) was determined.
- The Ki was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity

The results of the radioligand binding assays demonstrated the high affinity and selectivity of **LK 204-545** for the $\beta1$ adrenergic receptor.

Compound	β1 Ki (nM)	β2 Ki (nM)	Selectivity (β2 Ki / β1 Ki)
LK 204-545	2.5	150	60
Propranolol	3.0	4.5	1.5

Experimental Workflow: Initial Screening

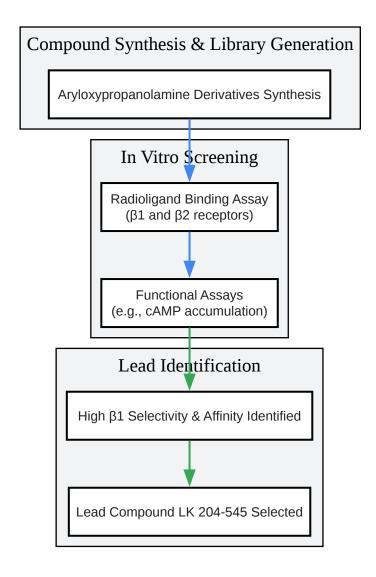




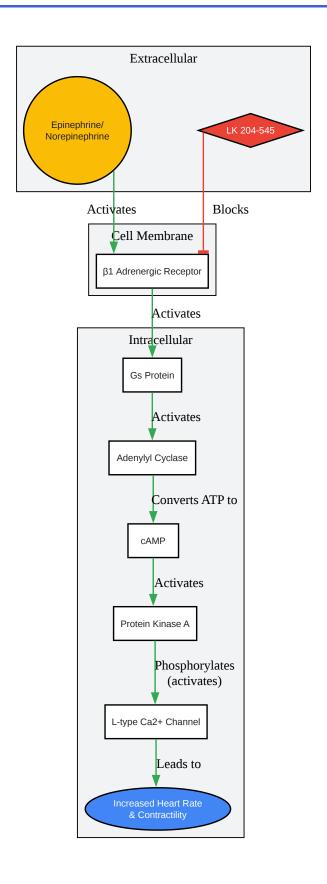


The following diagram illustrates the workflow for the initial screening and identification of **LK 204-545**.









Click to download full resolution via product page



 To cite this document: BenchChem. [Discovery and history of the beta-blocker LK 204-545].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674909#discovery-and-history-of-the-beta-blocker-lk-204-545]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com